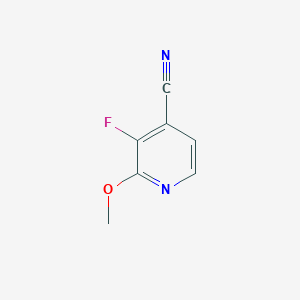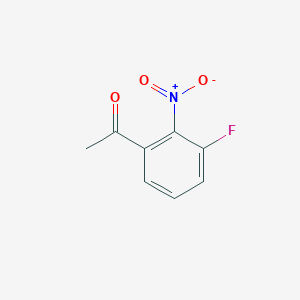![molecular formula C13H19FN2O B3027087 5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1233951-73-9](/img/structure/B3027087.png)
5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline
Übersicht
Beschreibung
“5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline” is a chemical compound with the CAS Number: 1233951-73-9 . It is a powder in physical form . The IUPAC name of this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19FN2O/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 . This code provides a specific textual identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 238.30 . It is a powder in physical form . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
- Fluorescence Quenching in Boronic Acid Derivatives : Research on the fluorescence quenching of boronic acid derivatives by aniline in alcohol environments shows significant insights into their photophysical properties, suggesting potential applications in sensing and molecular recognition (Geethanjali et al., 2015). These studies explore the complex interactions between molecules, potentially useful in designing fluorescence-based sensors.
Synthesis and Reactivity
- Synthesis of 3-Fluoro-2-quinolones : The conversion of N-(Fluoro-3-methoxyacryloyl)anilines to 3-fluoro-2-quinolones demonstrates the reactivity of fluoro-substituted anilines in synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Mävers & Schlosser, 1996). These findings contribute to the development of new pharmaceuticals and chemical entities.
Antimicrobial Activities
- Antimicrobial Activities of Eperezolid-like Molecules : Studies on the synthesis and evaluation of eperezolid-like molecules, starting from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, highlight the antimicrobial potential of fluoro-substituted anilines. These compounds have shown significant activity against Mycobacterium smegmatis, suggesting their utility in developing new antimicrobial agents (Yolal et al., 2012).
Pharmacological Applications
- Inhibitors of 5-Lipoxygenase : The structural modification of fluoro-substituted phenyl compounds to enhance bioavailability and reduce side effects, as seen in the development of orally active 5-lipoxygenase inhibitors, indicates the therapeutic applications of these compounds. The research aims to develop more effective treatments for inflammatory conditions, showcasing the medical relevance of fluoro-anilines (Mano et al., 2004).
Safety and Hazards
This compound has several hazard statements including H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
- Transmetalation in Suzuki–Miyaura Coupling :
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
5-fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-6-4-10(5-7-16)9-17-13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBBCORHHLHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206685 | |
| Record name | 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-73-9 | |
| Record name | 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-[(1-methyl-4-piperidinyl)methoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)






